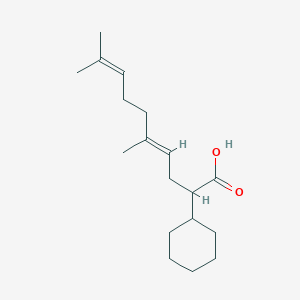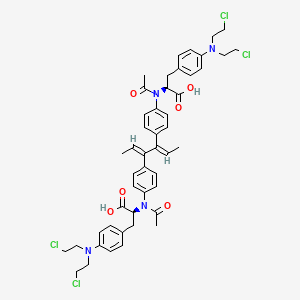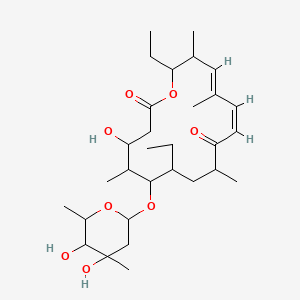![molecular formula C21H39N7O12 B1234368 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B1234368.png)
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfate de streptomycine est un antibiotique dérivé de la bactérie Streptomyces griseus. Il a été le premier antibiotique aminoglycoside à être découvert et utilisé en pratique clinique. Le sulfate de streptomycine est principalement utilisé pour traiter les infections bactériennes, notamment la tuberculose, le complexe Mycobacterium avium, l'endocardite, la brucellose, l'infection à Burkholderia, la peste, la tularémie et la fièvre de morsure de rat . Il agit en inhibant la synthèse des protéines dans les bactéries, ce qui entraîne la mort des bactéries .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le sulfate de streptomycine est généralement produit par fermentation. La bactérie Streptomyces griseus est cultivée dans un milieu riche en nutriments, où elle produit de la streptomycine. L'antibiotique est ensuite extrait et purifié du bouillon de fermentation .
Méthodes de production industrielle :
Fermentation : La bactérie est cultivée dans de grands réservoirs de fermentation contenant un milieu nutritif.
Extraction : Le bouillon de fermentation est filtré pour éliminer les cellules bactériennes, et l'antibiotique est extrait à l'aide de solvants.
Analyse Des Réactions Chimiques
Types de réactions : Le sulfate de streptomycine subit diverses réactions chimiques, notamment l'hydrolyse et la dégradation thermique .
Réactifs et conditions communs :
Dégradation thermique : Le chauffage du sulfate de streptomycine au-dessus de 70 °C entraîne la formation de produits de dégradation tels que la streptidine et la streptobiosamine.
Principaux produits formés :
Produits d'hydrolyse : Streptidine et streptobiosamine.
Produits de dégradation thermique : Streptidine et streptobiosamine.
4. Applications de la recherche scientifique
Le sulfate de streptomycine a un large éventail d'applications dans la recherche scientifique :
Biologie : Employé en culture cellulaire pour prévenir la contamination bactérienne.
Industrie : Utilisé dans la production d'antibiotiques et d'autres produits pharmaceutiques.
5. Mécanisme d'action
Le sulfate de streptomycine exerce ses effets en se liant à la sous-unité ribosomale 30S des bactéries, inhibant la synthèse des protéines. Cette liaison empêche la formation du complexe d'initiation et provoque une mauvaise lecture de l'ARNm, conduisant à la production de protéines non fonctionnelles et finalement à la mort des bactéries . La principale cible moléculaire est le ribosome bactérien, et la voie impliquée est l'inhibition de la synthèse des protéines .
Applications De Recherche Scientifique
Streptomycin sulfate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods to determine the presence of streptomycin and its impurities.
Biology: Employed in cell culture to prevent bacterial contamination.
Medicine: Used to treat bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: Utilized in the production of antibiotics and other pharmaceuticals.
Mécanisme D'action
Streptomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, kanamycin, and neomycin . Compared to these antibiotics, streptomycin sulfate is unique in its ability to treat a wide range of bacterial infections, including tuberculosis and plague . it is less commonly used today due to the development of bacterial resistance and the availability of less toxic alternatives .
Comparaison Avec Des Composés Similaires
Le sulfate de streptomycine fait partie de la classe des antibiotiques aminoglycosides, qui comprend d'autres composés tels que la gentamicine, la kanamycine et la néomycine . Comparé à ces antibiotiques, le sulfate de streptomycine est unique en sa capacité à traiter une large gamme d'infections bactériennes, notamment la tuberculose et la peste . Il est moins utilisé aujourd'hui en raison du développement de la résistance bactérienne et de la disponibilité d'alternatives moins toxiques .
Composés similaires :
- Gentamicine
- Kanamycine
- Néomycine
Propriétés
Formule moléculaire |
C21H39N7O12 |
|---|---|
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16?,17-,18-,21+/m0/s1 |
Clé InChI |
UCSJYZPVAKXKNQ-HUOHZKRVSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
SMILES isomérique |
C[C@H]1[C@@](C([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Synonymes |
Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,3E,6R,7Z,9S,11E,13R,14S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione](/img/structure/B1234293.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate](/img/structure/B1234295.png)
![(E)-but-2-enedioic acid;N-[2-(2,4-dimethylpyrrolidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B1234296.png)
![[6-[[(9E,15E)-5-(6-ethyl-5-hydroxy-4-methyl-7-oxononan-2-yl)-1,7-dihydroxy-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B1234297.png)

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3,4-triol](/img/structure/B1234300.png)



![(2S,3R)-2-(Dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B1234307.png)
